molecular formula C19H14Cl2N2O2S B2573864 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime CAS No. 338414-41-8

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2573864
CAS No.: 338414-41-8
M. Wt: 405.29
InChI Key: KNPLWQIDOMNDFF-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime” is a chemical compound that is part of a larger class of compounds known as thiadiazoles . Thiadiazoles are heterocyclic compounds that have been widely used in the synthesis of various pharmaceuticals .

Scientific Research Applications

1. Chemical Synthesis and Structural Studies

  • Synthesis of Nitro-Compounds

    Borthwick et al. (1973, 1974) discuss the synthesis of 2-nitrothiazoles and their derivatives, which involve similar structural features to 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime. These processes include the dehydration of thiazole carbaldehyde oximes and conversions into various nitro-compounds and oxadiazoles, highlighting the compound's utility in synthetic chemistry (Borthwick et al., 1973) (Borthwick et al., 1974).

  • Structural Analysis and Molecular Conformation

    Li et al. (2003) describe the molecular structure of a compound derived from an intermolecular reaction involving components structurally related to this compound. Their study emphasizes the importance of such compounds in understanding molecular conformations and intermolecular interactions, particularly in the context of crystallography (Li et al., 2003).

2. Quantum Chemical Studies and Molecular Docking

  • Quantum Chemical and Spectral Investigations: Viji et al. (2020) conducted quantum chemical studies and molecular docking on derivatives of thiazoles, which are structurally related to the compound . Their research provides insights into the electronic characteristics and potential biological applications of such compounds (Viji et al., 2020).

3. Biological Activity Studies

  • Antimicrobial and Antioxidant Activities: Various studies have investigated the antimicrobial and antioxidant properties of thiazole derivatives. For instance, Mostafa et al. (2013) explored the microbial activity of novel pyrazolin-5-one derivatives containing thiazole structures. Saundane and Manjunatha (2016) examined the antimicrobial and antioxidant activities of phenylpyridin-3-carbnitriles and their derivatives, demonstrating the biological relevance of compounds structurally akin to this compound (Mostafa et al., 2013) (Saundane and Manjunatha, 2016).

Biochemical Analysis

Biochemical Properties

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By binding to the active sites of these enzymes, this compound can modulate their activity, leading to reduced production of pro-inflammatory mediators .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation. By inhibiting the activation of NF-κB, this compound can reduce the expression of pro-inflammatory genes and cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as COX and LOX, thereby preventing their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors like NF-κB, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods, leading to reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and analgesic effects, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and alter metabolite levels, impacting cellular energy production and biosynthetic processes. Enzymes such as cytochrome P450s play a role in the biotransformation of this compound, affecting its pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by solute carrier (SLC) transporters, influencing its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence cellular metabolism .

Properties

IUPAC Name

(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2S/c20-15-7-4-8-16(21)14(15)12-25-23-10-9-17(24)18-11-22-19(26-18)13-5-2-1-3-6-13/h1-8,10-11H,9,12H2/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPLWQIDOMNDFF-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)CC=NOCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C/C=N/OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.